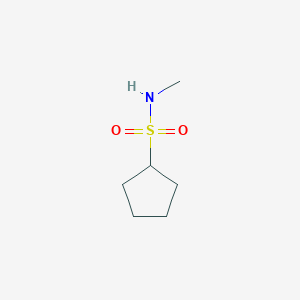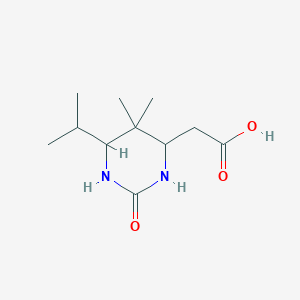![molecular formula C15H24N2O B3135556 1-[3-(2,4-Dimethylphenoxy)propyl]piperazine CAS No. 401802-51-5](/img/structure/B3135556.png)
1-[3-(2,4-Dimethylphenoxy)propyl]piperazine
Übersicht
Beschreibung
“1-[3-(2,4-Dimethylphenoxy)propyl]piperazine” is a chemical compound with the molecular formula C15H24N2O . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives has been the subject of numerous studies. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecule contains a total of 46 bonds. There are 20 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 ether (aromatic) .Chemical Reactions Analysis
Piperazine derivatives have been found to have a wide range of biological and pharmaceutical activity. They are often used in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The compounds have shown high affinity toward α1-adrenoceptors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.364 Da . More detailed physical and chemical properties may require specific experimental measurements or computational predictions.Wissenschaftliche Forschungsanwendungen
1-DPP has been studied for its potential applications in a variety of scientific research areas. It has been used as a model compound for the synthesis of various drugs, as a ligand for various enzymes, and as an inhibitor of various enzymes. It has also been studied for its potential therapeutic applications in the treatment of various conditions, including cancer, diabetes, and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 1-DPP is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. It is also believed to act as an agonist for various receptors, including the serotonin 5-HT2A receptor, which has been linked to various physiological processes, such as appetite regulation and pain perception.
Biochemical and Physiological Effects
1-DPP has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in various inflammatory processes. It has also been shown to increase the production of serotonin, which is involved in various physiological processes, such as appetite regulation and pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
1-DPP is a versatile compound that can be used in a variety of laboratory experiments. It is relatively simple and cost-effective to synthesize, making it a popular choice for researchers. However, it has some limitations. It is not as widely available as other compounds, and its effects on various physiological processes are not fully understood.
Zukünftige Richtungen
1-DPP has potential applications in a variety of scientific research areas, and there are a number of potential future directions for research. These include further research into its potential therapeutic applications in the treatment of various conditions, further research into its mechanism of action, and further research into its biochemical and physiological effects. Additionally, further research into the synthesis of 1-DPP and other related compounds could provide new opportunities for researchers.
Eigenschaften
IUPAC Name |
1-[3-(2,4-dimethylphenoxy)propyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-13-4-5-15(14(2)12-13)18-11-3-8-17-9-6-16-7-10-17/h4-5,12,16H,3,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCCBWZFGNSGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCNCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine](/img/structure/B3135481.png)
![1-[2-(4-Iodophenoxy)ethyl]piperazine](/img/structure/B3135486.png)

![6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B3135497.png)
![N-[4-(aminomethyl)phenyl]-2-methylpropanamide](/img/structure/B3135507.png)


![1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid](/img/structure/B3135534.png)
![N'-[(1E)-(4-methoxyphenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B3135537.png)


![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol](/img/structure/B3135543.png)
![1-[4-(2-Chlorophenoxy)butyl]piperazine](/img/structure/B3135567.png)